molecular formula C21H21ClN4O3 B2460070 3-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione CAS No. 895830-19-0

3-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2460070
CAS RN: 895830-19-0
M. Wt: 412.87
InChI Key: ZTNMJMIOTJQROA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione, also known as CPQ, is a synthetic compound that belongs to the quinazoline family. This compound has gained significant attention in the scientific community due to its potential applications in medical research.

Mechanism of Action

3-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione works by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. Specifically, this compound inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, this compound prevents cancer cells from dividing and growing, ultimately leading to their death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, leading to their death. This compound has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione in lab experiments is its ability to selectively target cancer cells, while leaving normal cells unharmed. This makes this compound a potentially safer and more effective treatment option for cancer patients. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 3-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione. One area of interest is the development of new methods for synthesizing this compound, which could lead to more efficient and cost-effective production. Another area of interest is the exploration of this compound's potential applications in other areas of medical research, such as the treatment of inflammatory diseases and chronic pain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

3-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione can be synthesized through a multistep process that involves the reaction of 2-chloro-4-nitrobenzoic acid with ethyl 3-aminocrotonate, followed by reduction with palladium on carbon. The resulting intermediate is then reacted with 3-chlorophenylpiperazine and acetic anhydride to produce this compound.

Scientific Research Applications

3-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione has shown potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.

properties

IUPAC Name

3-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3/c22-15-4-3-5-16(14-15)24-10-12-25(13-11-24)19(27)8-9-26-20(28)17-6-1-2-7-18(17)23-21(26)29/h1-7,14H,8-13H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNMJMIOTJQROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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